3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromenone core substituted with methoxyphenoxy, trifluoromethyl, and trimethoxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of the chromenone core with 4-methoxyphenol, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a strong base or a transition metal catalyst.
Attachment of the Trimethoxybenzoate Moiety: The final step involves esterification of the chromenone derivative with 3,4,5-trimethoxybenzoic acid, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinones, aldehydes, or carboxylic acids.
Reduction: Alcohols or diols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as anti-inflammatory, antioxidant, or anticancer properties. These potential activities make it a candidate for drug discovery and development.
Medicine
The compound’s structural features suggest it could interact with various biological targets, potentially leading to therapeutic applications. Research into its pharmacokinetics, bioavailability, and toxicity would be essential for medical applications.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or polymers. Its reactivity and functional groups make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group may enhance its binding affinity and metabolic stability, while the methoxy and trimethoxy groups could influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate
- 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate
- 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate stands out due to the presence of the trifluoromethyl group, which can significantly impact its chemical and biological properties. The trimethoxybenzoate moiety also provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C27H21F3O9 |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H21F3O9/c1-33-15-5-7-16(8-6-15)37-24-22(31)18-10-9-17(13-19(18)39-25(24)27(28,29)30)38-26(32)14-11-20(34-2)23(36-4)21(12-14)35-3/h5-13H,1-4H3 |
InChI Key |
BOAGFQWANQZEMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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